1-(3-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridazines This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxy-benzothiazolyl group, and a dihydropyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.
Formation of the Dihydropyridazine Core: The dihydropyridazine core can be synthesized by the condensation of a hydrazine derivative with a diketone or a β-keto ester.
Coupling Reactions: The final compound can be obtained by coupling the chlorophenyl group with the benzothiazole-dihydropyridazine intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: The compound can be used to study its effects on different biological pathways and molecular targets.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds such as:
1-(3-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H15ClN4O3S |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C20H15ClN4O3S/c1-2-28-14-6-7-15-17(11-14)29-20(22-15)23-19(27)18-16(26)8-9-25(24-18)13-5-3-4-12(21)10-13/h3-11H,2H2,1H3,(H,22,23,27) |
InChI Key |
CBLHVCPFTCBJSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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